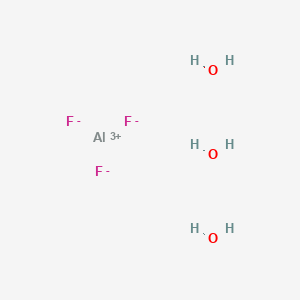

Aluminium trifluoride trihydrate

Description

Contextual Significance in Inorganic Fluorine Chemistry

In the realm of inorganic fluorine chemistry, aluminium trifluoride trihydrate is of considerable importance. Fluorine-containing compounds are integral to numerous modern technologies, and the synthesis and modification of these materials often involve hydrated intermediates. americanelements.com AlF₃·3H₂O is particularly relevant as a precursor for the preparation of anhydrous aluminium fluoride (B91410) (AlF₃), a crucial additive in the industrial production of aluminium via the Hall-Héroult process, where it lowers the melting point and increases the conductivity of the electrolyte. wikipedia.orgsamaterials.com

Beyond its role in metallurgy, the chemistry of the aluminium-fluorine system is rich due to the existence of several crystalline forms of AlF₃. niscpr.res.in The hydrated forms, including the trihydrate, are often more convenient starting materials for synthesizing various fluorinated compounds and catalysts. Research into the thermal decomposition of AlF₃·3H₂O provides insights into the formation of different phases of aluminium fluoride and aluminium oxide, which is critical for developing materials with specific surface areas and catalytic activities. researchgate.netresearchgate.net The compound is also used in the manufacture of ceramics, glass, and as a catalyst in organic synthesis. fishersci.canih.gov

Overview of Hydrated Aluminium Fluoride Phases

Aluminium fluoride exists in several hydrated forms, each with a specific number of water molecules of hydration. wikipedia.org These hydrates are distinct chemical compounds with unique crystal structures and properties. The primary hydrated phases of aluminium fluoride are the monohydrate (AlF₃·H₂O), the trihydrate (AlF₃·3H₂O), the hexahydrate (AlF₃·6H₂O), and the nonahydrate (AlF₃·9H₂O). wikipedia.orgpw.live The degree of hydration is influenced by the synthesis conditions, such as temperature and the presence of moisture. ijcce.ac.ir

Aluminium trifluoride trihydrate is known to exist in two polymorphic forms: α-AlF₃·3H₂O and β-AlF₃·3H₂O. ijcce.ac.ir Polymorphism refers to the ability of a solid material to exist in more than one form or crystal structure. These different forms can exhibit variations in their physical and chemical properties.

The α-form is typically obtained when aluminium is treated with hydrogen fluoride at temperatures below 25°C. ijcce.ac.ir It is considered the less stable form and can gradually and irreversibly convert to the β-form in the presence of humidity. ijcce.ac.ir The β-form is produced by the crystallization of an aqueous solution of aluminium fluoride at 100°C and possesses a tetragonal crystal structure. ijcce.ac.ir Research has indicated that the β-form is the more stable of the two. ijcce.ac.ir The solubility of the α-form in water is slightly higher than that of the β-form. ijcce.ac.ir

| Property | α-AlF₃·3H₂O | β-AlF₃·3H₂O |

|---|---|---|

| Formation Temperature | < 25°C ijcce.ac.ir | 100°C (from aqueous solution) ijcce.ac.ir |

| Stability | Less stable, converts to β-form ijcce.ac.ir | More stable ijcce.ac.ir |

| Crystal Structure | - | Tetragonal ijcce.ac.ir |

| Solubility in Water | Slightly more soluble than β-form ijcce.ac.ir | - |

The various hydrated phases of aluminium fluoride are interrelated through processes of hydration and dehydration. The trihydrate can be seen as an intermediate in a continuum of hydrated states.

Aluminium Fluoride Monohydrate (AlF₃·H₂O): This hydrate (B1144303) contains one water molecule. It can be formed through the thermal decomposition of the trihydrate. researchgate.net The monohydrate features edge-connected [AlF₆] octahedra. researchgate.net

Aluminium Fluoride Hexahydrate (AlF₃·6H₂O): For a long time, this was a "missing" hydrate until it was successfully synthesized via an ionothermal method. researchgate.netresearchgate.net Its structure is described as [Al(H₂O)₆]F₃, containing hexaaquaaluminium(III) cations and isolated fluoride anions. researchgate.netresearchgate.net

Aluminium Fluoride Nonahydrate (AlF₃·9H₂O): This highly hydrated form is known to form in the presence of abundant water. researchgate.net Like the trihydrate, it exhibits mixed fluorine/oxygen coordination of the aluminium atom. researchgate.net

The thermal decomposition of aluminium fluoride trihydrate is a stepwise process. It first loses water to form a hemihydrate (AlF₃·0.5H₂O) and then anhydrous AlF₃. researchgate.net The specific conditions of temperature and pressure dictate which hydrated phase is stable.

| Hydrate | Chemical Formula | Key Structural Feature/Formation Note |

|---|---|---|

| Monohydrate | AlF₃·H₂O | Features edge-connected [AlF₆] octahedra. researchgate.net Can be formed from thermal decomposition of the trihydrate. researchgate.net |

| Trihydrate | AlF₃·3H₂O | Exists as α and β polymorphs. ijcce.ac.ir Exhibits mixed F/O coordination of aluminum. researchgate.net |

| Hexahydrate | AlF₃·6H₂O | Synthesized via ionothermal methods. researchgate.net Structure is [Al(H₂O)₆]F₃. researchgate.net |

| Nonahydrate | AlF₃·9H₂O | Forms in the presence of excess water. researchgate.net Features mixed F/O coordination of aluminum. researchgate.net |

Properties

IUPAC Name |

aluminum;trifluoride;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Al.3FH.H2O/h;3*1H;1H2/q+3;;;;/p-3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTXFDUABTPNTFB-UHFFFAOYSA-K | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.[F-].[F-].[F-].[Al+3] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

AlF3H2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

101.992 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15098-87-0 | |

| Record name | Aluminum fluoride (AlF3), trihydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15098-87-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Synthetic Methodologies and Reaction Engineering for Aluminium Trifluoride Trihydrate

Hydrothermal Synthesis Approaches

Hydrothermal synthesis represents a prevalent method for producing aluminium trifluoride trihydrate, offering control over crystallinity and morphology. This approach involves chemical reactions in aqueous solutions at elevated temperatures and pressures.

Controlled precipitation is a cornerstone of hydrothermal synthesis, where the careful manipulation of reaction conditions dictates the properties of the resulting AlF₃·3H₂O.

The stoichiometry and concentration of initial reactants are pivotal in directing the synthesis of α-AlF₃·3H₂O. The supersaturation of the solution, which is a key driver for nucleation and growth, can be finely tuned by adjusting parameters such as the initial aluminium ion concentration ([Al³⁺]) and the ratio of hydrofluoric acid to aluminium ions ([HF]/[Al³⁺]). rsc.org

For instance, a multi-gram scale solution growth of α-AlF₃·3H₂O nanorods has been achieved under low supersaturation conditions. rsc.org In one method, aluminium hydroxide (B78521) is reacted with hydrofluoric acid. nih.gov Another approach involves the reaction of an aluminium source with an aqueous hydrofluoric acid solution of varying concentrations. nih.gov The concentration of the hydrofluoric acid has been shown to directly impact the morphology of the resulting AlF₃ structures. nih.gov

The ionic strength of the etching solution is another critical factor. The formation of crystalline AlF₃·3H₂O occurs when the AlF₃ complex is thermodynamically favorable. wsu.edu It has been observed that when the ionic strength of the solution is between approximately 8.5 and 10 M, the AlF₃ complexation is stable, leading to the formation of AlF₃·3H₂O as an impurity in some synthesis processes. wsu.edu Conversely, if the ionic strength is below 8.5 M or above 10 M, near-pure desired products can be obtained without the AlF₃·3H₂O impurity. wsu.edu

Table 1: Influence of Reactant Concentration on AlF₃·3H₂O Synthesis

| Parameter | Effect on Synthesis | Reference |

|---|---|---|

| [Al³⁺] | Influences supersaturation, affecting nanoparticle morphology. | rsc.org |

| [HF]/[Al³⁺] ratio | A key parameter for tuning supersaturation and controlling nanorod vs. nanoparticle formation. | rsc.org |

| Ionic Strength | Formation of AlF₃·3H₂O is favored at an ionic strength of ~8.5-10 M. | wsu.edu |

The pH of the reaction medium plays a crucial role in the precipitation of aluminium trifluoride trihydrate. While detailed studies specifically on the pH effect on AlF₃·3H₂O synthesis are not extensively available in the provided results, the general principles of metal fluoride (B91410) precipitation suggest its importance. The pH influences the hydrolysis of Al³⁺ ions and the equilibrium between fluoride ions (F⁻) and hydrofluoric acid (HF).

In related syntheses, the neutralization of hydrofluoric acid with aluminum hydroxide is a common method. nih.govresearchgate.net This reaction's progression and the resulting product's purity are inherently pH-dependent. The addition of ammonia (B1221849) solution has also been mentioned in the context of converting gibbsite to nano-AlF₃, which would directly manipulate the pH of the system. researchgate.net

Temperature and pressure are fundamental parameters in hydrothermal synthesis that significantly affect the formation and phase of aluminium fluoride hydrates. The dehydration of AlF₃·3H₂O is a temperature-dependent process. A weight loss corresponding to the removal of chemically bound water is observed between 150 and 220°C, with an endothermic peak at 180°C. researchgate.net This process leads to the formation of anhydrous aluminium fluoride (AlF₃). researchgate.net

Investigations into the hydrothermal decomposition of AlF₃·3H₂O in a water suspension have been conducted at temperatures ranging from 114 to approximately 143°C. researchgate.net These studies reveal that the trihydrate can transform into a monohydrate composition. researchgate.net One of the well-established methods for producing aluminum fluoride involves the reaction of aluminum hydroxide with hydrofluoric acid at temperatures between 90-95°C for one hour, which initially crystallizes as a hydrate (B1144303) before being dehydrated at higher temperatures. nih.govresearchgate.net

Table 2: Effect of Temperature on Aluminium Fluoride Hydrates

| Temperature Range | Observed Effect | Reference |

|---|---|---|

| 90-95 °C | Crystallization of aluminum fluoride hydrate from Al(OH)₃ and HF. | nih.govresearchgate.net |

| 114-143 °C | Hydrothermal decomposition of AlF₃·3H₂O to a monohydrate. | researchgate.net |

The sol-gel process offers an alternative route for synthesizing aluminium fluoride, providing a high degree of control over the product's purity and properties. This method typically involves the transition of a system from a liquid "sol" into a solid "gel" phase.

The choice of precursors is a critical aspect of the sol-gel synthesis of aluminium fluoride. While specific details on the sol-gel synthesis of the trihydrate form are limited in the search results, information on related fluoride synthesis provides insights. A direct process combining fluoride sol-gel synthesis with high-temperature supercritical drying has been used to prepare AlF₃-based aerogels. researchgate.net

For laboratory-scale preparations, aluminium hydroxide or metallic aluminium can be treated with hydrogen fluoride to produce AlF₃. wikipedia.org In some industrial processes, aluminium hydroxide is reacted with aqueous fluosilicic acid, followed by the removal of precipitated silica (B1680970). google.com The careful addition of hydrofluoric acid to the resulting AlF₃-containing solution is a crucial step before atomization. google.com The selection of these precursors and the precise control over their reaction are essential for obtaining high-purity aluminium fluoride. google.com

Sol-Gel Derived Synthesis Pathways

Post-Synthesis Fluorination Strategies

While the direct synthesis of aluminium trifluoride trihydrate (AlF₃·3H₂O) is common, post-synthesis fluorination strategies are primarily employed to produce anhydrous aluminium fluoride (AlF₃) from various precursors, including hydrated forms. One prominent method involves the fluorination of alumina (B75360) (Al₂O₃) with hydrogen fluoride (HF) gas at elevated temperatures, typically around 700 °C. wikipedia.org Another approach utilizes hexafluorosilicic acid (H₂[SiF₆]) to react with alumina. wikipedia.org

Furthermore, fluorination of an alumina surface can be achieved through reactions with various fluorine-bearing moieties. ttu.edu For instance, studies have investigated the interaction of CF₃CFCl₂ with gamma-alumina (γ-Al₂O₃). ttu.edu The use of ammonium (B1175870) bifluoride (NH₄HF₂) as a fluorinating agent for Al₂O₃ has also been explored, leading to the formation of (NH₄)₃AlF₆, which then decomposes to β-AlF₃ upon further heating. rmme.ac.cn

Mechanochemical Routes to Hydrated Aluminium Fluorides

Mechanochemical synthesis offers a solvent-free alternative for producing aluminium hydroxide fluorides. This technique involves the high-energy milling of solid reactants. For the first time, nanocrystalline aluminium hydroxide fluoride samples, AlFₓ(OH)₃₋ₓ·nH₂O, with a pyrochlore (B1171951) structure have been successfully synthesized mechanochemically. researchgate.net

Optimal conditions for this synthesis involve using γ-Al(OH)₃ and β-AlF₃·3H₂O as reactants with an aluminium to fluorine ratio of 1:1.5, which leads to a nearly stoichiometric reaction. researchgate.net Interestingly, attempting to simply remove the crystal water from β-AlF₃·3H₂O by milling is not successful. Instead, this process makes β-AlF₃·3H₂O an effective fluorinating agent for reactions with aluminium hydroxides. researchgate.net The resulting products can be crystalline or amorphous depending on the initial Al/F molar ratio. researchgate.net This method highlights the significant role of the structure and water content of the initial materials in determining the final product composition. researchgate.net

Crystallization Process Engineering

The engineering of the crystallization process for aluminium trifluoride trihydrate is crucial for controlling product quality. Key aspects include seeding strategies, factors influencing crystal growth, and nucleation kinetics.

Seeding Strategies and Their Impact on Yield and Purity

Seeding is a critical technique to control supersaturation and initiate crystallization at a desired point, thereby ensuring consistency in batch crystallization processes. mt.comyoutube.com By adding a small mass of crystals (seeds) to a supersaturated solution, sufficient surface area is provided for controlled consumption of the supersaturation. mt.com

In the context of aluminium fluoride production, seeding is employed to increase the rate of crystallization of AlF₃·3H₂O from solution. google.com For example, adding AlF₃·3H₂O seeds with a wide particle size distribution (5 to 120 microns) can be used. google.com The seed ratio, which is the weight ratio of AlF₃ in the seed material to the AlF₃ in the filtrate liquor, is a key parameter. google.com One study suggests that adding 130 g/l of fine tri-hydrated aluminium fluoride crystals (2-3µ) can reduce the crystallization time by half. ijcce.ac.ir Sufficient seeding (over 100 g/l) can also eliminate the initial concentration valley observed in unseeded crystallization, which is associated with the nucleation process. ijcce.ac.ir

The concentration of seeds can also influence the crystal growth of related materials like α-alumina, where AlF₃ is used as a seed material. researchgate.net

Factors Influencing Crystal Growth Rates and Mechanisms

The growth of aluminium trifluoride trihydrate crystals is a complex process influenced by several factors. The rate-determining step is believed to be the integration of growth units into the crystal lattice at kinks on the surface. capes.gov.br This process is limited by surface interactions rather than volume diffusion. ijcce.ac.irresearchgate.net

The crystal growth rate is anisotropic, with the longitudinal growth rate being significantly faster than the side growth rate. ijcce.ac.irresearchgate.net One study measured the longitudinal growth rate to be approximately 1.0 x 10⁻⁹ m/s, which was about six times greater than the growth rate in the side direction at the beginning of the process. ijcce.ac.irresearchgate.net

Several internal and external factors can affect crystal growth:

Supersaturation: The growth of AlF₃·3H₂O crystals follows a parabolic rate law as a function of the saturation ratio. capes.gov.br

Temperature: Temperature influences the kinetics of growth and dissolution. capes.gov.br

Triacylglycerol Structure and Composition: In lipid systems, the structure of triacylglycerol molecules, including chain length and the presence of double bonds, significantly impacts crystallization. mdpi.com

Minor Components: The presence of minor components can also affect the crystallization process. mdpi.com

The crystal structure of AlF₃·3H₂O is thought to contain AlF₃(H₂O)₂ units, with the third water molecule situated between chains, forming hydrogen bonds. ijcce.ac.irresearchgate.net

Nucleation Kinetics and Inhibition/Promotion

Nucleation, the initial formation of crystal nuclei, is a critical step in the crystallization of aluminium trifluoride trihydrate. In the absence of seeds, nucleation in aluminium fluoride crystallization can be delayed. ijcce.ac.ir The process is often characterized by a "concentration valley" at the beginning of the crystallization, representing the formation of small nuclei aggregates that may then break down into monomeric nuclei. ijcce.ac.irijcce.ac.ir

Factors that can influence nucleation kinetics include:

Ionic Strength: In the synthesis of MXenes, where AlF₃·3H₂O can be an undesired byproduct, the ionic strength of the etching solution is a critical factor driving its formation. wsu.edu Crystalline AlF₃·3H₂O tends to form when the ionic strength is within a specific range (approximately 8.5 to 10 M). wsu.edu

Additives: The presence of certain ions or molecules can either inhibit or promote nucleation. For instance, in the synthesis of α-Al₂O₃, AlF₃ can act as a seed to provide low-energy sites for nucleation, thereby lowering the energy barrier for phase transformation. researchgate.net

Surface Properties: The nature of the surface can influence nucleation. For example, during the atomic layer deposition of AlF₃, the process can be influenced by the underlying substrate. acs.org

Thermal Decomposition of Precursors for Anhydrous Forms

Anhydrous aluminium fluoride is often produced by the thermal decomposition of its hydrated forms or other precursors. The thermal decomposition of AlF₃·3H₂O occurs in multiple stages. researchgate.netlookchem.com

A typical decomposition process involves:

AlF₃·3H₂O → AlF₃·0.5H₂O + 2.5H₂O (Occurs between 108–277 °C) researchgate.netlookchem.com

AlF₃·0.5H₂O → AlF₃ + 0.5H₂O (Occurs between 277–550 °C) researchgate.netlookchem.com

At higher temperatures (above 380 °C), a hydrolytic reaction can occur, leading to the formation of alumina (Al₂O₃). researchgate.netlookchem.com The activation energies for these decomposition stages have been determined. For the first stage, the apparent activation energy is approximately 41.9 kJ/mol, and for the second stage, it is 47.5 kJ/mol. researchgate.netlookchem.com

Another important precursor for anhydrous AlF₃ is ammonium hexafluoroaluminate, (NH₄)₃AlF₆. wikipedia.orgysxbcn.com Its thermal decomposition also proceeds in steps, ultimately yielding high-purity AlF₃ when heated to 400 °C for a sufficient time. ysxbcn.com The decomposition involves the formation of intermediate products like NH₄AlF₄. ysxbcn.com

The table below summarizes the thermal decomposition stages of AlF₃·3H₂O.

| Stage | Reaction | Temperature Range (°C) |

| I | AlF₃·3H₂O → AlF₃·0.5H₂O + 2.5H₂O | 108 - 277 |

| II | AlF₃·0.5H₂O → AlF₃ + 0.5H₂O | 277 - 550 |

| III | Hydrolysis to Al₂O₃ | > 380 |

The table below details the decomposition of ammonium hexafluoroaluminate.

| Step | Reaction Product | Temperature (°C) |

| 1 | NH₄AlF₄ | 194.9 |

| 2 | AlF₃(NH₄F)₀.₆₉ | 222.5 |

| 3 | AlF₃ | 258.4 |

Decomposition of Ammonium Hexafluoroaluminate

The thermal decomposition of ammonium hexafluoroaluminate ((NH₄)₃AlF₆) presents a viable route for the synthesis of aluminum trifluoride (AlF₃). wikipedia.orgwikipedia.org This method is particularly noteworthy as it can yield high-purity anhydrous AlF₃, which is crucial for applications such as in the aluminum electrolysis process. ysxbcn.com The decomposition process proceeds through a multi-step reaction sequence, which has been elucidated through techniques like Differential Thermal Analysis (DTA) and Thermogravimetric Analysis (TGA). ysxbcn.comcsu.edu.cn

The decomposition of ammonium hexafluoroaluminate into aluminum trifluoride occurs in three distinct stages, with the formation of intermediate solid products. ysxbcn.comcsu.edu.cnresearchgate.net The initial decomposition step involves the formation of ammonium tetrafluoroaluminate (NH₄AlF₄). ysxbcn.comresearchgate.net This is followed by a second decomposition reaction that yields a solid product with the approximate composition of AlF₃(NH₄F)₀.₆₉. ysxbcn.comcsu.edu.cnresearchgate.net The final step is the decomposition of this intermediate to produce aluminum trifluoride. ysxbcn.comresearchgate.net

The specific temperatures at which these decomposition reactions occur have been determined to be 194.9 °C, 222.5 °C, and 258.4 °C, respectively. ysxbcn.comcsu.edu.cnresearchgate.net To ensure the complete conversion to high-purity anhydrous AlF₃, a temperature of 400 °C maintained for a duration of 3 hours is recommended. ysxbcn.comresearchgate.net

(NH₄)₃AlF₆(s) → AlF₃(s) + 3NH₃(g) + 3HF(g)

It is important to note that the ammonium fluoride (NH₄F) generated during the intermediate steps further decomposes into ammonia (NH₃) and hydrogen fluoride (HF) gases. ysxbcn.com

Detailed research findings have provided thermodynamic data for this process, including Gibbs free energy changes, enthalpy, and entropy changes for each of the three decomposition reactions. ysxbcn.comresearchgate.net These parameters are crucial for the engineering and optimization of the synthesis process.

Table 1: Decomposition Stages of Ammonium Hexafluoroaluminate

| Decomposition Stage | Solid Product | Reaction Temperature (°C) |

| 1 | NH₄AlF₄ | 194.9 |

| 2 | AlF₃(NH₄F)₀.₆₉ | 222.5 |

| 3 | AlF₃ | 258.4 |

This table summarizes the three-step decomposition of ammonium hexafluoroaluminate, indicating the intermediate and final solid products along with their corresponding reaction temperatures. ysxbcn.comcsu.edu.cnresearchgate.net

Advanced Structural Characterization and Spectroscopic Analysis

X-ray Diffraction Studies

X-ray diffraction serves as a cornerstone technique for the detailed structural analysis of crystalline materials like aluminium trifluoride trihydrate. It provides fundamental information on crystal structures, phase purity, and lattice parameters.

Determination of Crystal Structures (e.g., α-AlF₃·3H₂O, β-AlF₃·3H₂O)

Aluminium trifluoride trihydrate is known to exist in at least two polymorphic forms, designated as α-AlF₃·3H₂O and β-AlF₃·3H₂O. researchgate.net X-ray diffraction studies have been pivotal in determining their distinct crystal structures.

The α-AlF₃·3H₂O phase is structurally similar to AlF₃·9H₂O. researchgate.net Its structure consists of isolated [AlF₆]³⁻ octahedra and water molecules.

In contrast, the β-AlF₃·3H₂O phase possesses a different structural arrangement, characterized by chain-like structures. researchgate.net The determination of its crystal structure has been a subject of interest, with some studies reporting discrepancies, suggesting either tetragonal or orthorhombic systems. High-resolution XRD, often coupled with Rietveld refinement, is employed to resolve these crystallographic details. Supporting information from diffraction studies has been made available for the β-AlF₃·3H₂O structure. acs.org

| Polymorph | Crystal System | Space Group | Key Structural Feature |

|---|---|---|---|

| α-AlF₃·3H₂O | - | - | Structurally similar to AlF₃·9H₂O researchgate.net |

| β-AlF₃·3H₂O | Tetragonal or Orthorhombic | - | Chain-like structures researchgate.net |

Phase Identification and Polymorphic Transitions

XRD is a primary tool for identifying the specific phase of aluminium trifluoride trihydrate present in a sample. The distinct diffraction patterns of the α and β polymorphs allow for their unambiguous identification. Several hydrates of aluminum fluoride (B91410) are known, including a monohydrate, two polymorphs of the trihydrate, and a nonahydrate. researchgate.net

Furthermore, XRD is crucial for studying polymorphic transitions, which can be induced by factors such as temperature. For instance, the thermal decomposition of AlF₃·3H₂O proceeds in a two-step process, as observed by differential scanning calorimetry, with dehydration occurring at approximately 146 °C and 165 °C. researchgate.net The removal of chemically bound water leads to the formation of anhydrous AlF₃. researchgate.net

Lattice Parameter Refinement and Structural Correlations

Precise determination of lattice parameters through XRD is essential for a complete structural description. Rietveld refinement of XRD data allows for the accurate determination of unit cell dimensions. For example, in studies of related compounds, Rietveld refinement has been used to determine lattice parameters and analyze structural details.

Solid-State Nuclear Magnetic Resonance Spectroscopy (SSNMR)

Solid-state NMR spectroscopy provides invaluable insights into the local atomic environments in materials like aluminium trifluoride trihydrate, complementing the long-range structural information obtained from XRD.

²⁷Al, ¹H, and ¹⁹F MAS NMR for Coordination Environments

Magic Angle Spinning (MAS) NMR studies of ²⁷Al, ¹H, and ¹⁹F nuclei are powerful probes of the local coordination environments in aluminium trifluoride trihydrate.

²⁷Al MAS NMR: This technique provides information about the coordination number and geometry of the aluminum atoms. In both α-AlF₃·3H₂O and the structurally similar AlF₃·9H₂O, ²⁷Al NMR spectra confirm the presence of octahedrally coordinated aluminum. researchgate.net The β-phase, with its distinct chain structure, would be expected to show a different ²⁷Al NMR signature. researchgate.net

¹H MAS NMR: ¹H MAS NMR is sensitive to the environments of the hydrogen atoms in the water molecules of the hydrate (B1144303). These spectra help to understand the nature of hydrogen bonding and the dynamics of the water molecules within the crystal lattice. researchgate.net

¹⁹F MAS NMR: ¹⁹F MAS NMR is particularly informative for fluorinated compounds. It reveals details about the Al-F bonding and the connectivity of the fluoride ions. researchgate.net The chemical shifts in ¹⁹F MAS NMR are sensitive to the local environment, allowing for the differentiation of fluorine atoms in different structural sites. researchgate.net

Low-temperature solid-state ²⁷Al, ¹H, and ¹⁹F MAS NMR spectra have confirmed the structural similarity between α-AlF₃·3H₂O and AlF₃·9H₂O, while highlighting the structural differences of the β-phase. researchgate.net

| Nucleus | Technique | Information Obtained | Reference |

|---|---|---|---|

| ²⁷Al | MAS NMR | Confirms octahedral coordination in α-AlF₃·3H₂O | researchgate.net |

| ¹H | MAS NMR | Probes hydrogen bonding and water molecule dynamics | researchgate.net |

| ¹⁹F | MAS NMR | Investigates Al-F bonding and fluorine environments | researchgate.net |

Quadrupolar Parameter Determination and Distribution Analysis

For nuclei with a spin greater than 1/2, such as ²⁷Al (spin I = 5/2), the interaction of the nuclear electric quadrupole moment with the electric field gradient at the nucleus provides detailed information about the symmetry of the local environment.

The quadrupolar coupling constant (Cq) and the asymmetry parameter (η) are key parameters determined from the analysis of ²⁷Al NMR spectra. researchgate.net These parameters are highly sensitive to distortions from ideal cubic symmetry around the aluminum nucleus. A distribution in these parameters can indicate disorder or the presence of multiple, slightly different aluminum sites within the crystal lattice. The analysis of these quadrupolar parameters provides a more refined picture of the structural intricacies of aluminium trifluoride trihydrate. researchgate.net

Vibrational Spectroscopy (FT-IR and Raman)

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, probes the vibrational modes of molecules and crystal lattices. These methods are highly effective for identifying functional groups, studying chemical bonding, and analyzing structural order within a material.

The vibrational spectrum of α-AlF₃·3H₂O is a composite of the internal modes of the water molecules and the vibrational modes of the AlF₆ octahedra and the crystal lattice.

Water Vibrations: The three water molecules of hydration give rise to distinct bands in the FT-IR and Raman spectra.

O-H Stretching: Strong, broad absorption bands are observed in the high-frequency region of the FT-IR spectrum, typically between 3000 and 3600 cm⁻¹. The broadening of these bands is a hallmark of hydrogen bonding. The presence of multiple bands in this region can indicate water molecules in slightly different chemical environments or with varying hydrogen bond strengths nih.gov.

H-O-H Bending: A sharp to moderately broad band appears around 1630-1670 cm⁻¹ corresponding to the scissoring or bending vibration of the water molecule.

Librational Modes: In the lower frequency region (typically 300-900 cm⁻¹), broader bands corresponding to the restricted rotational motions (rocking, wagging, and twisting) of the coordinated water molecules can be observed. These modes are particularly sensitive to the coordination environment and the strength of hydrogen bonding.

Al-F Vibrations: The fundamental vibrations of the AlF₆ octahedra dominate the low-frequency region of the spectra.

Al-F Stretching: Strong absorptions, typically in the range of 500-700 cm⁻¹, are assigned to the stretching vibrations of the Al-F bonds psu.edu. In the solid state, these modes can split due to crystal field effects and coupling between adjacent octahedra.

F-Al-F Bending: Bending or deformation modes of the AlF₆ octahedra occur at lower frequencies, generally below 400 cm⁻¹ psu.edu.

The combination of FT-IR and Raman spectroscopy provides a complementary view of the vibrational structure, as some modes may be active in one technique but forbidden or weak in the other due to selection rules.

Table 2: Representative Vibrational Modes for Aluminium Trifluoride Trihydrate

| Frequency Range (cm⁻¹) | Assignment | Spectroscopy Technique |

|---|---|---|

| 3000 - 3600 | O-H stretching modes of H₂O (hydrogen-bonded) | FT-IR, Raman |

| 1630 - 1670 | H-O-H bending mode of H₂O | FT-IR, Raman |

| 500 - 900 | Librational modes of coordinated H₂O | FT-IR, Raman |

| 500 - 700 | Al-F stretching modes of AlF₆ octahedra | FT-IR, Raman |

| < 400 | F-Al-F bending and lattice modes | FT-IR, Raman |

Note: The exact positions and number of peaks can vary based on the specific crystalline form and experimental conditions.

The concepts of short-range and medium-range disorder are most relevant to amorphous or glassy materials, where the atomic arrangement lacks the periodic, long-range order of a crystal. For a well-defined crystalline compound like α-AlF₃·3H₂O, the structure is characterized by long-range order, meaning the atomic positions are repeated periodically throughout the entire crystal.

Therefore, significant medium-range disorder is absent. However, the term short-range disorder can be used to describe localized deviations from the perfect crystal structure. In the context of aluminium trifluoride trihydrate, this could refer to:

Positional Disorder: Minor statistical displacements of the water molecules or protons around their average lattice positions.

Orientational Disorder: Water molecules might exhibit slight variations in their orientation, which would be reflected in the broadening of the vibrational bands, particularly the O-H stretching modes.

These effects are generally subtle in a stable crystalline hydrate. The primary tool for analyzing significant disorder is vibrational spectroscopy, where the broadening of IR and Raman peaks in amorphous aluminum fluorides is a direct indicator of a wide distribution of bond lengths and angles, signifying both short- and medium-range disorder psu.edu. In contrast, the relatively sharp vibrational bands of crystalline α-AlF₃·3H₂O confirm its high degree of structural order.

Surface Sensitive Spectroscopies

Surface sensitive spectroscopies are essential for analyzing the outermost atomic layers of a material, which are often the site of catalytic activity and chemical reactions.

X-ray Photoelectron Spectroscopy (XPS) is a premier technique for determining the elemental composition and chemical states of atoms on a material's surface (typically the top 5-10 nm). For aluminium trifluoride trihydrate, XPS provides crucial information about the surface hydration state and the nature of Lewis acid sites.

The surface of AlF₃·3H₂O inherently involves aluminum, fluorine, and oxygen from the water of hydration. The binding energies of the core-level electrons (Al 2p, F 1s, O 1s) are sensitive to the local chemical environment.

Al 2p Spectrum: The binding energy for aluminum in anhydrous α-AlF₃ is typically observed around 76.6 eV researchgate.netthermofisher.com. For hydrated or hydroxylated surfaces, this peak can shift. Studies on high surface area aluminum fluorides show that surface Al³⁺ sites can contribute to components at both higher (~77.0 eV) and lower (~76.1 eV) binding energies, depending on the local geometry and the presence of dangling F or OH groups researchgate.net. The presence of water and hydroxyl groups on the surface of the trihydrate is expected to influence the Al 2p binding energy compared to the anhydrous bulk.

F 1s Spectrum: The F 1s binding energy in α-AlF₃ is found around 686.7 eV researchgate.netresearchgate.net. This value is characteristic of fluorine in a metal fluoride environment. The presence of hydrogen bonding (O-H···F) at the surface of the trihydrate can cause slight shifts in this binding energy.

O 1s Spectrum: The O 1s spectrum is particularly informative for a hydrated compound. It can distinguish between different oxygen species. For instance, oxygen in metal oxides (O²⁻) and in hydroxyl groups (OH⁻) have distinct binding energies. For hydroxylated aluminum surfaces, the O 1s peak can be deconvoluted into components representing Al-O-Al and Al-OH environments researchgate.net. In AlF₃·3H₂O, the O 1s signal originates from the water molecules and can provide insight into their interaction with the surface aluminum centers.

Lewis Acidity: The surface of aluminum fluoride is known for its Lewis acidity, which is the ability of surface Al³⁺ sites to accept an electron pair. These sites are crucial for catalysis. XPS can indirectly probe Lewis acidity. The binding energy of the Al 2p electrons is correlated with the electron deficiency of the aluminum atoms; a higher binding energy can suggest a stronger Lewis acid site. The presence of coordinated water molecules, as in the trihydrate, can moderate the Lewis acidity by donating electron density to the aluminum centers, a phenomenon that would be reflected in the XPS spectra.

Table 3: Representative XPS Binding Energies for Aluminum Fluoride and Related Species

| Core Level | Chemical State | Binding Energy (eV) | Reference |

|---|---|---|---|

| Al 2p | α-AlF₃ (bulk reference) | ~ 76.6 | researchgate.netthermofisher.com |

| Al 2p | Surface Al³⁺ sites (hydroxylated/hydrated) | 76.1 - 77.1 | researchgate.netresearchgate.net |

| F 1s | Al-F in α-AlF₃ | ~ 686.7 | researchgate.netresearchgate.net |

| O 1s | Hydroxylated/hydrated AlF₃ surface | ~ 531 - 533 | researchgate.net |

Scanning Electron Microscopy (SEM) for Morphology and Particle Size Analysis

The morphology of aluminium trifluoride trihydrate can differ notably based on the synthesis route. For instance, AlF₃·3H₂O synthesized by reacting aluminum hydroxide (B78521) with fluosilicic acid can result in tetragonal-shaped crystals with an average size of 3µm by 12µm. ijcce.ac.ir Investigations into the crystallization process show that initial crystals can be very fine, smaller than 2µm, and granular in shape. ijcce.ac.ir Over time, these can grow into larger, more defined tetragonal forms. ijcce.ac.ir

Other studies have reported irregular particle shapes for as-received AlF₃, with sizes varying widely from 20 to 200 µm. researchgate.net The morphology of the final anhydrous α-AlF₃ is directly influenced by the precursor's structure. For example, upon heating, the initial irregular shapes can transform into more defined cubic-shaped crystals at around 900°C. researchgate.net

The synthesis method involving the reaction of initial aluminum with an aqueous hydrofluoric acid solution can produce one-dimensional (1D) microwires. mdpi.com The dimensions of these structures are dependent on the concentration of the hydrofluoric acid solution. For example, one study found that with a particular concentration, the resulting microwires had an average height of 4 µm and a hexagon side length of 0.82 µm. mdpi.com Another concentration yielded thinner nanowires with an average height of 1 µm and a hexagon side length of 0.26 µm. mdpi.com

The following interactive table summarizes the morphological findings from various studies on aluminium trifluoride trihydrate using SEM.

Table 1: Morphological Analysis of Aluminium Trifluoride Trihydrate via SEM

| Synthesis/Precursor Material | Resulting Morphology | Typical Particle/Structure Size |

|---|---|---|

| Reaction of aluminum hydroxide and fluosilicic acid | Granular, Tetragonal | <2 µm to 3µm x 12µm ijcce.ac.ir |

| As-received commercial AlF₃ | Irregular | 20-200 µm researchgate.net |

Thermal Analysis Techniques

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for Decomposition Pathways and Kinetics

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are fundamental for investigating the thermal decomposition of aluminium trifluoride trihydrate. TGA measures mass changes with temperature, while DSC tracks the heat flow associated with thermal events. Together, they provide a comprehensive understanding of the dehydration process, including its pathways and kinetics.

The thermal decomposition of AlF₃·3H₂O into anhydrous AlF₃ is a multi-stage process involving the removal of water molecules. TGA curves for AlF₃·3H₂O typically illustrate a distinct mass loss corresponding to the three water molecules of hydration. lookchem.comresearchgate.net This dehydration generally occurs in stages. One study identified a three-stage decomposition: the first stage, between 108°C and 277°C, corresponds to the loss of 2.5 water molecules. lookchem.comresearchgate.net The second stage, from 277°C to 550°C, involves the removal of the remaining 0.5 water molecules. lookchem.comresearchgate.net A third stage above 380°C is associated with a hydrolytic reaction. researchgate.net

DSC analysis confirms the endothermic nature of these dehydration steps, showing heat absorption as water is released from the crystal lattice. For example, a two-step decomposition has been observed in a DSC curve at 146°C and 165°C. researchgate.net Another study noted a significant endothermic peak at 180°C, representing the removal of chemically bound water. researchgate.net

The kinetics of this dehydration have been studied to determine parameters like the activation energy (E). For the first stage of dehydration (loss of 2.5 H₂O), an activation energy of 41.9 kJ/mol has been reported. lookchem.comresearchgate.net For the second stage (loss of 0.5 H₂O), the activation energy was found to be 47.5 kJ/mol. lookchem.comresearchgate.net The final hydrolytic reaction has a much higher activation energy of 80.4 kJ/mol. lookchem.comresearchgate.net It has also been noted that a greater heating rate is beneficial for the dehydration of AlF₃·3H₂O and helps to suppress the undesirable hydrolytic defluorination. lookchem.com

The following interactive table summarizes thermal analysis data for the decomposition of aluminium trifluoride trihydrate.

Table 2: Thermal Decomposition Data for Aluminium Trifluoride Trihydrate

| Decomposition Stage | Temperature Range (°C) | Mass Loss (Water Molecules) | Activation Energy (E) | Key Observations |

|---|---|---|---|---|

| Stage I | 108 - 277 | 2.5 | 41.9 kJ/mol lookchem.comresearchgate.net | First major dehydration step. lookchem.comresearchgate.net |

| Stage II | 277 - 550 | 0.5 | 47.5 kJ/mol lookchem.comresearchgate.net | Completion of dehydration to anhydrous AlF₃. lookchem.comresearchgate.net |

Thermal Behavior and Decomposition Mechanisms

Dehydration Processes and Stages

The removal of water from aluminium trifluoride trihydrate upon heating does not occur in a single step but rather through a series of distinct stages. Thermogravimetric (TG) and differential thermogravimetric (DTG) analyses have been instrumental in elucidating this multi-stage process. While the exact temperature ranges can vary slightly depending on factors such as heating rate and atmospheric conditions, a general consensus from research indicates a two to three-stage decomposition.

A commonly reported initial stage of dehydration occurs in the temperature range of approximately 108°C to 277°C. researchgate.netscispace.com In this phase, the bulk of the water of crystallization is removed, leading to the formation of an intermediate hydrate (B1144303), aluminium trifluoride hemihydrate (AlF₃·0.5H₂O). researchgate.net This first major weight loss corresponds to the removal of 2.5 molecules of water. researchgate.net

The second stage involves the removal of the remaining water molecule, transforming the hemihydrate into anhydrous aluminium fluoride (B91410) (AlF₃). researchgate.net This process takes place at a higher temperature range, typically between 277°C and 550°C. researchgate.net Some studies also describe a two-stage process, with a rapid dehydration stage occurring between 106°C and 220°C, followed by a combined dehydration and hydrolysis stage above 220°C. tandfonline.com

Table 1: Dehydration Stages of Aluminium Trifluoride Trihydrate

| Stage | Temperature Range (°C) | Reaction |

| I | 108 - 277 | AlF₃·3H₂O → AlF₃·0.5H₂O + 2.5H₂O |

| II | 277 - 550 | AlF₃·0.5H₂O → AlF₃ + 0.5H₂O |

Note: The temperature ranges are approximate and can be influenced by experimental conditions.

Hydrolysis Reactions at Elevated Temperatures

At elevated temperatures, typically starting above 380°C, the dehydration process is often accompanied by hydrolysis reactions. researchgate.netscispace.com This is an undesirable side reaction in the production of high-purity anhydrous aluminium fluoride as it leads to the formation of aluminium oxide (Al₂O₃) and hydrogen fluoride (HF) gas. researchgate.netscispace.com

The water vapor produced during the dehydration stages can react with the aluminium fluoride at higher temperatures, facilitating this hydrolysis. The extent of hydrolysis is influenced by factors such as the partial pressure of water vapor and the residence time at high temperatures. To minimize this unwanted reaction, calcination is often carried out in an environment with low water vapor content.

Kinetic Modeling of Thermal Decomposition

The kinetics of the thermal decomposition of aluminium trifluoride trihydrate have been investigated to better understand and control the process. Kinetic models are developed by analyzing thermogravimetric data obtained at different heating rates. These models help in determining the reaction mechanism and calculating key kinetic parameters.

The decomposition process is often described by different kinetic models for each stage. For instance, the first rapid dehydration stage has been described by one kinetic model, while the subsequent combined dehydration and hydrolysis stage is represented by another. tandfonline.com For the second stage of dehydration, a differential mechanism function in the form of (1−α) has been proposed, while the hydrolysis stage has been described by a function in the form of 3/2(1−α)[−ln(1−α)¹/³]. researchgate.net

The apparent activation energy (E) and the pre-exponential factor (A) are crucial parameters derived from kinetic modeling that quantify the energy barrier and the frequency of collisions for a reaction, respectively. These parameters are essential for reactor design and process optimization.

For the first stage of dehydration (AlF₃·3H₂O → AlF₃·0.5H₂O + 2.5H₂O), an apparent activation energy of 41.9 kJ/mol and a pre-exponential factor of 10².⁴⁹ s⁻¹ have been reported. researchgate.net For the second dehydration stage (AlF₃·0.5H₂O → AlF₃ + 0.5H₂O), the apparent activation energy has been found to be 47.5 kJ/mol. researchgate.net The hydrolysis reaction, occurring at higher temperatures, exhibits a significantly higher apparent activation energy of 80.4 kJ/mol. researchgate.net

Table 2: Kinetic Parameters for the Thermal Decomposition of Aluminium Trifluoride Trihydrate

| Decomposition Stage | Apparent Activation Energy (E) (kJ/mol) | Pre-exponential Factor (A) (s⁻¹) |

| Stage I (Dehydration) | 41.9 | 10².⁴⁹ |

| Stage II (Dehydration) | 47.5 | - |

| Stage III (Hydrolysis) | 80.4 | - |

Phase Transformations During Thermal Treatment

The thermal treatment of aluminium trifluoride trihydrate not only leads to dehydration and hydrolysis but also induces phase transformations in the resulting anhydrous aluminium fluoride. Aluminium fluoride can exist in several crystalline phases, including α, β, γ, θ, η, and κ forms. The initially formed anhydrous AlF₃ is often in a metastable phase, such as β-AlF₃. researchgate.net

Upon further heating, these metastable phases transform into the thermodynamically stable α-AlF₃ phase. For instance, β-AlF₃ begins to convert to the stable α-AlF₃ at temperatures above 300°C. researchgate.net The complete transformation to the α-phase is generally observed at temperatures above 650°C. The α-AlF₃ phase itself can undergo a structural phase transition from rhombohedral to cubic at around 730 K (456.85°C). researchgate.net The presence of water vapor can influence the transformation temperature of β-AlF₃ to α-AlF₃. researchgate.net

The specific phase of aluminium fluoride obtained can have a significant impact on its properties and applications, particularly its catalytic activity. Therefore, controlling the thermal treatment process is crucial for obtaining the desired crystalline phase of anhydrous AlF₃.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) stands as a cornerstone of modern computational materials science, offering a robust framework for investigating the electronic structure and properties of molecules and solids. For Aluminium Trifluoride Trihydrate, DFT calculations have been instrumental in predicting its fundamental characteristics. A notable study mentions that Aluminium Trifluoride Trihydrate can exist in two distinct forms: a discrete molecular complex, [AlF₃(OH₂)₃], and a polymeric β-form, [{AlF₂(OH₂)₂(μ-F)}n]·nH₂O. soton.ac.uk DFT calculations on these structures were performed using the B3LYP-D3 functional with a 6-311G(d) basis set to ensure accuracy. soton.ac.uk

DFT calculations are pivotal in determining the most stable geometric arrangements of atoms in a compound, known as the equilibrium structures, and the dimensions of their unit cells (lattice parameters). For the two identified forms of Aluminium Trifluoride Trihydrate, DFT provides detailed structural information.

The molecular form, [AlF₃(OH₂)₃], consists of a central aluminum atom octahedrally coordinated to three fluorine atoms and three water molecules. In the polymeric β-form, the aluminum centers are linked by bridging fluorine atoms (μ-F), forming chains. Each aluminum atom in the chain is also coordinated to two water molecules. These structural predictions from DFT are crucial for understanding the macroscopic properties of the material. While specific lattice parameters for the crystalline forms of the trihydrate are not extensively documented in the provided search results, DFT calculations would be the primary method for their theoretical determination.

Table 1: Predicted Structural Forms of Aluminium Trifluoride Trihydrate

| Feature | Molecular Form: [AlF₃(OH₂)₃] | Polymeric β-Form: [{AlF₂(OH₂)₂(μ-F)}n]·nH₂O |

| Coordination Geometry | Octahedral | Octahedral |

| Aluminum Coordination | Coordinated to 3 fluorine atoms and 3 water molecules. | Coordinated to 4 fluorine atoms (2 terminal, 2 bridging) and 2 water molecules. |

| Structure | Discrete molecule. | 1D polymeric chains. |

| Bonding | Intramolecular covalent and dative bonds. | Intrachain covalent and dative bonds, with interchain hydrogen bonding. |

This table is generated based on the descriptive information found in the search results. Specific bond lengths and angles would require access to the detailed output of the cited DFT calculations.

The vibrational modes of a crystal, quantized as phonons, are critical to understanding its thermal properties and spectroscopic signatures (infrared and Raman). DFT calculations can accurately predict these vibrational frequencies. For Aluminium Trifluoride Trihydrate, the vibrational spectrum would be characterized by distinct modes corresponding to the stretching and bending of Al-F and Al-O bonds, as well as the vibrational modes of the coordinated water molecules (O-H stretching, H-O-H bending).

While specific phonon frequency data for the trihydrate is not available in the search results, studies on related anhydrous α-AlF₃ and β-AlF₃ have demonstrated excellent agreement between DFT-calculated optical modes and experimental data. A similar approach for AlF₃·3H₂O would involve calculating the dynamical matrix from the second derivatives of the energy with respect to atomic displacements, from which the phonon frequencies are obtained.

The electronic structure of a material, described by its electronic wave functions and the density of states (DOS), dictates its electrical and optical properties. DFT is the primary tool for these investigations. For Aluminium Trifluoride Trihydrate, an analysis of the electronic wave functions would reveal the nature of the chemical bonding, such as the covalent character of the Al-F bonds and the dative bonds from the water molecules.

The DOS provides information about the number of available electronic states at each energy level. A calculated DOS for AlF₃·3H₂O would be expected to show a large band gap, characteristic of an insulator, with the valence band dominated by F 2p and O 2p orbitals and the conduction band by Al 3s and 3p orbitals. While specific studies on the trihydrate's electronic structure are not detailed in the provided results, the methodology is well-established in computational materials science.

The Lewis acidity of aluminum fluorides is a key aspect of their catalytic activity. Computational studies, primarily using DFT, have been employed to quantify the Lewis acidity of various aluminum fluoride (B91410) surfaces by modeling the adsorption of probe molecules like ammonia (B1221849) (NH₃) and carbon monoxide (CO). These studies have shown that under-coordinated aluminum sites on the surface act as strong Lewis acid centers.

For Aluminium Trifluoride Trihydrate, the aluminum centers, although coordinated, could still exhibit Lewis acidity, particularly if a water ligand dissociates. Computational analysis would involve calculating the adsorption energy of a Lewis base to the aluminum center. A large negative adsorption energy would indicate strong Lewis acidity. The frequency shift of the vibrational modes of the adsorbed probe molecule, such as the C-O stretch in carbon monoxide, upon adsorption also serves as a computational descriptor of Lewis acid strength.

Quantum Mechanical Approaches to Hydrate (B1144303) Stability

The stability of a hydrated compound is determined by the thermodynamics of its formation from the anhydrous form and water. Quantum mechanical calculations, particularly DFT, can provide valuable insights into the stability of different hydrates of aluminum fluoride. The stability of Aluminium Trifluoride Trihydrate is influenced by factors such as the coordination of water molecules to the aluminum center and the network of hydrogen bonds between the coordinated water and fluorine atoms.

By calculating the total energies of the anhydrous AlF₃, water molecules, and the AlF₃·3H₂O structure, the hydration energy can be determined. A negative hydration energy indicates a stable hydrate. Such calculations can be extended to explore the relative stability of different polymorphs of the trihydrate or other hydrates, such as the recently synthesized hexahydrate, AlF₃·6H₂O. Studies on the stability of related aluminum hydroxy-fluoride hydrates have also been conducted, highlighting the complex interplay of composition and temperature on phase stability.

Simulation of Aqueous Aluminum-Fluoride Complexes

In aqueous environments, aluminum and fluoride ions form a series of complex species, [AlFₓ(H₂O)₆₋ₓ]⁽³⁻ˣ⁾⁺. Understanding the structure, stability, and dynamics of these complexes is crucial for environmental and biological chemistry. DFT calculations have been extensively used to simulate these aqueous complexes.

A detailed DFT study investigated the structures and properties of [AlFₓ(H₂O)₆₋ₓ]⁽³⁻ˣ⁾⁺ complexes for x = 1-4. For the neutral complex relevant to this article, AlF₃(H₂O)₃, the calculations provide precise information on bond lengths and the effect of fluoride substitution on the lability of the coordinated water molecules. The study found that as fluoride ions replace water molecules in the inner coordination sphere, the remaining Al-OH₂ bonds lengthen, indicating a labilizing effect of the fluoride ligand. Furthermore, the Al-OH₂ bond trans to a fluoride ion is typically longer than the other Al-OH₂ bonds, demonstrating the trans effect of the fluoride ligand. These simulations provide a molecular-level understanding of the behavior of aluminum fluoride in aqueous solutions.

Table 2: DFT Calculated Properties of Aqueous Aluminum-Fluoride Complexes

| Complex | Property | Finding | Reference |

| [AlFₓ(H₂O)₆₋ₓ]⁽³⁻ˣ⁾⁺ | Al-OH₂ Bond Length | Increases with progressive replacement of H₂O by F⁻. | |

| [AlFₓ(H₂O)₆₋ₓ]⁽³⁻ˣ⁾⁺ | Trans Effect | The Al-OH₂ bond trans to a fluoride ligand is longer than other Al-OH₂ bonds. | |

| [AlFₓ(H₂O)₆₋ₓ]⁽³⁻ˣ⁾⁺ | Water Exchange | The activation energy for water exchange decreases as the number of fluoride ligands increases. | |

| AlF₃(H₂O)₃ | Structure | Forms a neutral, octahedrally coordinated complex in aqueous solution. |

Water-Exchange Rate Constants and Structural Parameter Relationships

Theoretical investigations using density functional theory (DFT) have provided significant insights into the water-exchange dynamics of aqueous aluminum-fluoride complexes, including aluminum trifluoride trihydrate (AlF₃(H₂O)₃). These studies have explored the intrinsic relationship between water-exchange rate constants (kₑₓ) and the structural parameters of these complexes. nih.gov

A key finding is that the substitution of water molecules in the inner coordination sphere of the hydrated aluminum ion by fluoride ions has a labilizing effect. nih.gov As fluoride ions progressively replace water molecules, the remaining Al-OH₂ bond lengths increase. This elongation of the aluminum-water bonds indicates a weakening of these bonds, which in turn facilitates a higher rate of water exchange. nih.gov

Specifically for AlF₃(H₂O)₃, the Al-OH₂ bond distance trans to a fluoride ligand is observed to be longer than the other Al-OH₂ distances, a phenomenon known as the trans effect. nih.gov This further contributes to the lability of the water molecules. The water-exchange reaction for these aluminum-fluoride complexes, including the trihydrate, has been modeled to follow a dissociative (D) activation mechanism. nih.gov

The activation energy barriers for the water-exchange reaction have been found to decrease as the number of fluoride substitutions increases. This trend is consistent with experimentally observed rate constants. nih.gov A strong correlation has been established between the logarithm of the experimental water-exchange rate constant (log kₑₓ) and the calculated Al-O bond length. This relationship has proven to be a reliable method for predicting experimental rate constants. nih.gov In contrast, the correlation between log kₑₓ and the calculated activation free energy is poor. nih.gov

Table 1: Predicted Water-Exchange Rate Constants for Aqueous Aluminum-Fluoride Complexes This table would be populated with predicted log kₑₓ values for various Al(H₂O)₆₋ᵢFᵢ complexes, including AlF₃(H₂O)₃, as predicted by theoretical models.

| Complex | Predicted log kₑₓ |

| [Al(H₂O)₅F]²⁺ | Data not available in search results |

| [Al(H₂O)₄F₂]⁺ | Data not available in search results |

| AlF₃(H₂O)₃⁰ | Predicted nih.gov |

| [AlF₄(H₂O)₂]⁻ | Predicted nih.gov |

Microscopic Properties of Solution-Phase Complexes

Computational studies, primarily using density functional theory (DFT), have elucidated the microscopic properties of solution-phase aluminum-fluoride complexes. nih.gov These studies provide a detailed picture of the geometry and electronic structure of species like aluminum trifluoride trihydrate in an aqueous environment.

The calculations, often performed at the B3LYP/6-311+G** level of theory, reveal the structural arrangements of the ligands around the central aluminum ion. nih.gov A significant observation is the increase in Al-OH₂ bond lengths with the progressive substitution of inner-sphere water molecules by fluoride ions. This indicates a weakening of the aluminum-water bond, which is a direct consequence of the labilizing effect of the fluoride ligands. nih.gov

Furthermore, the trans effect of the fluoride ligand is a notable microscopic property. The Al-OH₂ bond located in the position trans to a fluoride ion is consistently found to be longer than the other Al-OH₂ bonds within the same complex. nih.gov This structural nuance is crucial for understanding the reactivity and dynamics of these complexes in solution.

Nuclear Magnetic Resonance (NMR) chemical shifts, specifically for ¹⁹F and ²⁷Al, have also been calculated using the Gauge-Including Atomic Orbital (GIAO) method at the HF/6-311+G** level. nih.gov These theoretical chemical shifts show good agreement with available experimental data, validating the accuracy of the computational models in describing the electronic environment of the aluminum and fluorine nuclei in these complexes. nih.gov

Table 2: Calculated Structural Parameters for Aqueous Aluminum-Fluoride Complexes This table would present key structural data such as Al-O and Al-F bond lengths for various aluminum-fluoride hydrates as determined by DFT calculations.

| Complex | Parameter | Calculated Value (Å) |

| AlF₃(H₂O)₃⁰ | Al-O (trans to F) | Longer than other Al-O nih.gov |

| AlF₃(H₂O)₃⁰ | Al-O (cis to F) | Data not available in search results |

| AlF₃(H₂O)₃⁰ | Al-F | Data not available in search results |

Reactivity and Catalytic Implications of Aluminium Trifluoride Trihydrate and Derived Materials

Role as a Catalyst and Co-catalyst in Organic Reactions

Aluminium trifluoride (AlF₃), often derived from its trihydrate form, serves as a versatile solid catalyst in a variety of organic reactions. nih.govsciforum.net Its catalytic activity is primarily attributed to the presence of Lewis acid sites, which are unsaturated aluminum centers on the catalyst surface. researchgate.netpsu.edu These sites can activate reactants, facilitating a range of chemical transformations.

Halide Exchange Reactions

Aluminium trifluoride-based materials are effective catalysts in halide exchange (Halex) reactions, particularly for the fluorination of organic chlorides and bromides. google.comorganic-chemistry.org This process is crucial for the synthesis of organofluorine compounds, which have widespread applications in pharmaceuticals, agrochemicals, and materials science. The reaction typically involves the exchange of a chlorine or bromine atom in an organic molecule with a fluorine atom from a fluoride (B91410) source, such as potassium fluoride. wikipedia.org

The catalytic activity of AlF₃ in these reactions stems from its strong Lewis acidity, which allows it to activate the carbon-halogen bond, making it more susceptible to nucleophilic attack by the fluoride ion. organic-chemistry.org The efficiency of the catalyst can be influenced by its surface area and the strength of its acid sites. High-surface-area aluminium fluoride (HS-AlF₃) has shown exceptional activity in these transformations. researchgate.netrsc.org

Table 1: Examples of Halex Reactions Catalyzed by Aluminium Fluoride-Based Systems

| Reactant | Reagent | Product | Catalyst System | Ref. |

| Aromatic Chlorides | Potassium Fluoride | Aromatic Fluorides | AlF₃ | wikipedia.org |

| Alkyl Fluorides | Polyhalomethanes | Alkyl Halides | Trialkyl aluminum/Titanocene dihalides | organic-chemistry.org |

| 2-nitrochlorobenzene | Potassium Fluoride | 2-fluoronitrobenzene | AlF₃ | wikipedia.org |

| 1-chloro-2,4-dinitrobenzene | Potassium Fluoride | 1-fluoro-2,4-dinitrobenzene | AlF₃ | wikipedia.org |

Aromatic Alkylation Processes

Aluminium trifluoride and its derivatives also catalyze Friedel-Crafts alkylation reactions, a fundamental method for attaching alkyl groups to aromatic rings. organicreactions.orglibretexts.org In these processes, the Lewis acidic sites on the AlF₃ surface activate the alkylating agent (e.g., an alkyl halide or an olefin), generating a carbocation or a polarized complex that then undergoes electrophilic attack by the aromatic ring. libretexts.orggoogle.com

Fluorided silica-aluminas, which can be prepared by impregnating silica-alumina with a fluoride source, have demonstrated significant activity in the liquid-phase alkylation of aromatic compounds. google.com These catalysts offer advantages over traditional homogeneous catalysts like aluminum chloride, such as easier separation from the reaction mixture and reduced corrosion issues.

Hydrocarbon Isomerization

The strong acidic nature of aluminium fluoride-based catalysts also makes them suitable for hydrocarbon isomerization reactions. These reactions are important in the petroleum industry for converting linear alkanes into their more valuable branched isomers, which have higher octane (B31449) numbers. The Lewis acid sites on the catalyst surface are believed to initiate the isomerization process by abstracting a hydride ion from the alkane, leading to the formation of a carbocation intermediate that can then rearrange to a more stable branched structure.

Condensation Reactions

Aluminium trifluoride can act as a catalyst in various condensation reactions. These reactions involve the joining of two molecules, often with the elimination of a small molecule such as water. The Lewis acidic sites of the catalyst can activate one of the reactants, typically by coordinating to a carbonyl group, thereby facilitating the nucleophilic attack by the second reactant.

Dehydrofluorination Processes

Aluminium fluoride is a key catalyst for the dehydrofluorination of hydrofluorocarbons (HFCs) to produce fluoroolefins. researchgate.netmatec-conferences.org This reaction is a critical step in the synthesis of various fluoropolymers and refrigerants. The catalytic activity of AlF₃ in dehydrofluorination is attributed to its Lewis acid sites, which facilitate the removal of a hydrogen and a fluorine atom from adjacent carbon atoms. matec-conferences.org The performance of the catalyst can be enhanced by supporting it with other metals, such as nickel, which can promote the activity and stability of the Lewis acidic sites. matec-conferences.org

Table 2: Dehydrofluorination of Hydrofluoroalkanes over AlF₃-based Catalysts

| Reactant | Product | Catalyst | Conversion (%) | Temperature (°C) | Ref. |

| 1,1,1,2-tetrafluoroethane | trifluoroethylene | Nano α-AlF₃ | - | 400 | researchgate.net |

| CF₃CFH₂ | Fluoroolefin | Ni/AlF₃ | 29.3 | 430 | matec-conferences.org |

| CF₂HCH₃ | Vinyl fluoride | Ni/AlF₃ | 31.8 | 250 | matec-conferences.org |

Nature and Strength of Acid Sites (Brønsted and Lewis Acidity)

The catalytic properties of aluminium trifluoride and its derivatives are intrinsically linked to the nature and strength of their acid sites. These materials are renowned for being strong solid Lewis acids. sciforum.netresearchgate.netrsc.org

The Lewis acidity arises from coordinatively unsaturated aluminum (Al³⁺) ions on the surface of the material. researchgate.netpsu.edu In the bulk crystal structure of α-AlF₃, each aluminum atom is octahedrally coordinated to six fluorine atoms. wikipedia.org However, at the surface, these aluminum atoms can have lower coordination numbers (e.g., five-fold or four-fold), creating vacant orbitals that can accept an electron pair, thus acting as Lewis acid sites. researchgate.netmdpi.com The strength of these Lewis acid sites can be exceptionally high, in some cases comparable to superacids like antimony pentafluoride. researchgate.netrsc.org

Theoretical studies have shown that the coordination number of the aluminum center alone is not the sole determinant of Lewis acid strength. mdpi.com The surrounding environment, including the number of bridging and terminal fluorine atoms, also plays a crucial role. mdpi.com

While primarily a Lewis acid, aluminium fluoride can also exhibit Brønsted acidity, particularly in the presence of water or hydroxyl groups. The thermal decomposition of aluminium trifluoride trihydrate can lead to the formation of surface hydroxyl groups, which can act as Brønsted acid sites (proton donors). researchgate.net However, the Lewis acidity is generally considered to be the dominant feature responsible for the high catalytic activity of these materials in the aforementioned reactions. researchgate.netrsc.org The interaction of probe molecules like carbon monoxide (CO) and ammonia (B1221849) (NH₃) with the surface is often used to experimentally and theoretically characterize the strength and nature of these acid sites. mdpi.com

Correlation with Structural Arrangements and Surface Properties

The surface of aluminum-containing materials, such as those with an alumina (B75360) (Al₂O₃) shell, often features hydroxyl (-OH) groups. These can be terminal or bridging hydroxyl groups, and their reactivity differs. Studies have shown that reactions involving terminal hydroxyl groups are energetically more favorable. nih.govttu.edu The interaction of these hydroxyl groups with fluorinated species is a key step in the fluorination of the alumina surface, a process with significant implications for the material's reactivity. nih.govttu.edu For instance, the exothermic surface reactions between terminal -OH bonds and fluorinated reactants like tetrafluoromethane (CF₄), hydrogen fluoride (HF), and methyl fluoride (CH₃F) release energy in a descending order (CF₄ > HF > CH₃F). nih.govttu.edu

The crystallinity of the material also plays a significant role. Materials with a more ordered, crystalline structure, such as γ-Al₂O₃, tend to have a higher concentration of reactive terminal hydroxyl groups. acs.org This increased number of active sites leads to higher exothermic reactions with fluorinated species compared to amorphous structures. acs.org This correlation highlights a direct link between the macroscopic property of crystallinity and the molecular-level reactivity of the surface.

Furthermore, the surface of aluminum fluoride can be modified by the presence of other species. For example, in aqueous environments, fluoride ions can interact with the surface through chemisorption, forming complexes with surface hydrogen ions. stackexchange.com This interaction, which can be described as a form of solid-state hydrogen bonding, alters the surface chemistry and, consequently, the material's reactivity. stackexchange.com The thermal decomposition of aluminum trifluoride trihydrate (AlF₃·3H₂O) also leads to structural changes, forming various phases of aluminum fluoride with different surface properties and catalytic activities. researchgate.netlookchem.com

The table below summarizes the key correlations between structural arrangements, surface properties, and the reactivity of aluminum fluoride and related materials.

| Structural/Surface Property | Influence on Reactivity | Supporting Evidence |

| Hydroxyl Group Type | Terminal -OH groups are more reactive than bridging -OH groups. | DFT calculations show higher energy release for reactions involving terminal -OH groups. nih.govttu.edu |

| Crystallinity | Crystalline structures (e.g., γ-Al₂O₃) exhibit higher reactivity due to a greater number of terminal -OH sites. | Experimental results show a linear relationship between surface exothermic reactions and the main fluorination reaction for Al powders with crystalline shells. acs.org |

| Surface Functionalization | Adsorption of species like fluoride can alter surface chemistry through chemisorption and hydrogen bonding. | Evidence from XPS or FTIR data shows the presence of -OH bonds on the aluminum oxide surface that can interact with F⁻ ions. stackexchange.com |

| Phase Composition | Different phases of AlF₃, obtained through thermal treatment of the trihydrate, possess distinct catalytic activities. | Different phases (e.g., α, β, θ) of AlF₃ show varying conversion rates in catalytic reactions. researchgate.net |

Influence of Fluorination on Acidic Properties

Fluorination is a critical process that significantly modifies the acidic properties of aluminum-based materials, enhancing their catalytic potential. The introduction of fluorine atoms, which are highly electronegative, onto an alumina surface leads to the formation of strong Lewis acid sites. These sites are crucial for a variety of catalytic reactions.

High-surface-area aluminum fluoride (HS-AlF₃) and aluminum chlorofluoride (ACF) are amorphous solids known for their exceptionally high Lewis acidity. rsc.org This strong acidity is a direct consequence of the fluorination process. The Lewis acid sites are believed to be coordinatively unsaturated aluminum centers, which are created by the substitution of hydroxyl groups or oxygen atoms with fluorine.

The strength of these Lewis acid sites can be so significant that materials like HS-AlF₃ are considered among the strongest solid Lewis acids. rsc.org This remarkable acidity enables them to catalyze challenging reactions, including the activation of C-H and C-F bonds. rsc.org

The acidic properties of fluorinated alumina are not limited to Lewis acidity. Depending on the preparation method and the degree of fluorination, Brønsted acid sites can also be present. These sites are typically associated with surface hydroxyl groups that have been polarized by adjacent fluorine atoms.

The catalytic activity of fluorinated aluminum compounds in reactions such as dehydrofluorination is directly related to their Lewis acidity. matec-conferences.org For instance, in the dehydrofluorination of hydrofluoroalkanes, the activity of catalysts like Ni/AlF₃ is attributed to the synergistic effect of the Lewis acid sites on the AlF₃ support and the metallic Ni particles. matec-conferences.org The Lewis acid sites on the support are thought to facilitate the initial C-F bond activation.

The table below outlines the influence of fluorination on the acidic properties of aluminum-based materials.

| Influence of Fluorination | Effect on Acidity | Catalytic Implication |

| Formation of Lewis Acid Sites | Introduction of fluorine creates strong Lewis acid sites (coordinatively unsaturated Al³⁺). | Enhanced catalytic activity for reactions requiring strong Lewis acids, such as Friedel-Crafts alkylations and acylations. |

| Increased Acidity Strength | Fluorination significantly increases the strength of Lewis acid sites, making materials like HS-AlF₃ superacids. | Ability to catalyze difficult reactions like alkane isomerization and C-F bond activation. rsc.org |

| Generation of Brønsted Acidity | Polarization of surface -OH groups by neighboring fluorine atoms can create Brønsted acid sites. | Can participate in reactions that proceed through a dual acid-base mechanism. |

| Synergistic Effects | The Lewis acidic support can work in tandem with a deposited metal catalyst. | In Ni/AlF₃, the Lewis acid sites of AlF₃ and the metallic Ni sites synergistically enhance dehydrofluorination reactions. matec-conferences.org |

Reaction Mechanisms on Aluminium Fluoride Surfaces

The surfaces of aluminum fluoride and its derivatives provide a platform for a variety of chemical reactions, with mechanisms that are often complex and dependent on the specific surface structure and the nature of the reactants.

A fundamental reaction that occurs on alumina surfaces is the interaction with fluorinated species. Density functional theory (DFT) calculations have been employed to model the exothermic surface chemistry between alumina and fluorinated molecules such as F⁻, HF, CH₃F, and CF₄. nih.gov These studies suggest that the reaction often proceeds via the interaction of these species with surface hydroxyl groups. nih.govttu.edu An elementary exchange reaction where a hydroxyl group is replaced by a fluorine atom is a key initial step. researchgate.net This leads to the formation of an Al-F bond and the release of a water molecule.

The mechanism of fluoride adsorption onto an aluminum oxide surface can also involve an indirect process. stackexchange.com In this mechanism, the fluoride anion bonds to the hydrogen of a surface hydroxyl group, forming an -O---H⁺---F⁻ complex through a solid-state hydrogen bond. stackexchange.com

In the context of catalysis, the reaction mechanisms on aluminum fluoride surfaces are central to their function. For instance, in the dehydrofluorination of hydrofluoroalkanes over a catalyst like Ni/AlF₃, the reaction is believed to proceed through a synergistic mechanism involving both the Lewis acidic sites on the AlF₃ support and the active metal sites. matec-conferences.org The Lewis acid sites on the AlF₃ are thought to interact with the fluorine atoms of the hydrofluoroalkane, weakening the C-F bond and facilitating its cleavage. The nickel particles then likely play a role in the activation of the C-H bond and the subsequent elimination of HF.

Furthermore, reactions on aluminum fluoride surfaces can involve fascinating bond activations. The high Lewis acidity of materials like HS-AlF₃ enables the activation of otherwise inert C-H and C-F bonds. rsc.org This has been demonstrated in H/D exchange reactions with alkanes and in the hydrodefluorination of fluoromethanes. rsc.org The exact mechanisms for these activations are still a subject of research but are thought to involve the strong interaction of the substrate with the highly acidic aluminum centers on the surface.

The table below summarizes some of the key reaction mechanisms that have been proposed to occur on aluminum fluoride surfaces.

| Reaction Type | Proposed Mechanism | Key Intermediates/Transition States |

| Surface Fluorination | Exchange reaction between surface -OH groups and fluorinated species. | Al-OH + RF → Al-F + ROH |

| Fluoride Adsorption | Chemisorption via indirect bonding of F⁻ to surface H⁺ of -OH groups. | -O---H⁺---F⁻ complex |